N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide
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Description
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H21N3O3S and its molecular weight is 335.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
Research in the area of organic synthesis highlights the versatility of sulfonamides and related compounds in producing a range of derivatives. For instance, the synthesis of bicyclic imidazole, 1,2,4-triazole, and 1,3,5-triazine derivatives from N-cyanolactam 2-imines showcases the potential for creating partially saturated bicyclic compounds with significant chemical diversity (Pätzel, Bohrisch, & Liebscher, 1991). Similarly, the development of one-pot synthesis methods for N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides emphasizes efficient routes to target heterocyclic compounds (Rozentsveig et al., 2013).
Biocatalysis in Drug Metabolism
The application of biocatalysis to drug metabolism research, particularly in generating mammalian metabolites of biaryl-bis-sulfonamide compounds, has been demonstrated using microbial systems. This approach aids in the structural characterization of drug metabolites, providing insights into their metabolic pathways and potential biological activities (Zmijewski et al., 2006).
Antimicrobial and Bioactivity Studies
The investigation of sulfonamide antibiotics and their degradation pathways has unveiled novel microbial strategies to eliminate these compounds from the environment, potentially mitigating the propagation of antibiotic resistance (Ricken et al., 2013). Furthermore, studies on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides have contributed to identifying new selective class III agents, demonstrating the therapeutic potential of sulfonamide derivatives in treating arrhythmias (Morgan et al., 1990).
Enzyme Inhibition for Therapeutic Applications
Research into carbonic anhydrase inhibitors reveals the development of arenesulfonyl-2-imidazolidinones with significant inhibitory potencies, suggesting potential applications in treating conditions that benefit from enzyme inhibition (Abdel-Aziz et al., 2015). Similarly, the exploration of organosulfur metallic compounds indicates their promise as potent drugs due to their antimicrobial, drug likeness, and DFT analysis results (Hassan et al., 2021).
properties
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-1-propan-2-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-12(2)19-9-15(17-11-19)23(21,22)18-10-16(20)7-13-5-3-4-6-14(13)8-16/h3-6,9,11-12,18,20H,7-8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIRSULWJSDHCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.